Diethyl 3-methyl-5-[(trichloroacetyl)amino]thiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 3-METHYL-5-(2,2,2-TRICHLOROACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, exhibits significant potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For 2,4-DIETHYL 3-METHYL-5-(2,2,2-TRICHLOROACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE, a plausible synthetic route could involve the condensation of appropriate starting materials under controlled conditions, possibly involving sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions with optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2,4-DIETHYL 3-METHYL-5-(2,2,2-TRICHLOROACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
2,4-DIETHYL 3-METHYL-5-(2,2,2-TRICHLOROACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 3-METHYL-5-(2,2,2-TRICHLOROACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2,4-DIETHYL 3-METHYL-5-(2,2,2-TRICHLOROACETAMIDO)THIOPHENE-2,4-DICARBOXYLATE is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14Cl3NO5S |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
diethyl 3-methyl-5-[(2,2,2-trichloroacetyl)amino]thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C13H14Cl3NO5S/c1-4-21-10(18)7-6(3)8(11(19)22-5-2)23-9(7)17-12(20)13(14,15)16/h4-5H2,1-3H3,(H,17,20) |
InChI Key |
IKYHALDYRQFBMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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